molecular formula C9H18OSi B104308 Silane, (1-cyclohexen-1-yloxy)trimethyl- CAS No. 6651-36-1

Silane, (1-cyclohexen-1-yloxy)trimethyl-

Cat. No. B104308
Key on ui cas rn: 6651-36-1
M. Wt: 170.32 g/mol
InChI Key: SBEMOANGDSSPJY-UHFFFAOYSA-N
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Patent
US05426201

Procedure details

- In another experiment, an enolate is prepared by the reaction of 100 mmol of phenylmanganese N-methyl-N-phenylamide: ##STR11## with 100 mmol of cyclohexanone in 200 ml of THF at 20° C. for 1 hour: ##STR12## 100 mmol of trimethylchlorosilane, ClSiMe3, are added to the resulting solution at 20° C. and the mixture is stirred for 30 minutes to produce the following reaction: ##STR13## 1-Trimethylsilyloxycyclohexene is obtained with a yield of 59%, compared with 77% for procedure A.
Name
phenylmanganese N-methyl-N-phenylamide
Quantity
100 mmol
Type
catalyst
Reaction Step One
Quantity
100 mmol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
100 mmol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:7])[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:8][Si:9]([CH3:12])([CH3:11])Cl>C1COCC1.C[N-]C1C=CC=CC=1.C1([Mn+])C=CC=CC=1>[CH3:8][Si:9]([CH3:12])([CH3:11])[O:7][C:1]1[CH2:6][CH2:5][CH2:4][CH2:3][CH:2]=1 |f:3.4|

Inputs

Step One
Name
phenylmanganese N-methyl-N-phenylamide
Quantity
100 mmol
Type
catalyst
Smiles
C[N-]C1=CC=CC=C1.C1(=CC=CC=C1)[Mn+]
Step Two
Name
Quantity
100 mmol
Type
reactant
Smiles
C1(CCCCC1)=O
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mmol
Type
reactant
Smiles
C[Si](Cl)(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl[Si](C)(C)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to produce
CUSTOM
Type
CUSTOM
Details
the following reaction

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Name
Type
product
Smiles
C[Si](OC1=CCCCC1)(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 59%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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